molecular formula C9H11NO2S B1469271 1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid CAS No. 1340207-57-9

1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid

Cat. No.: B1469271
CAS No.: 1340207-57-9
M. Wt: 197.26 g/mol
InChI Key: FDAMDSSJQGOYDZ-UHFFFAOYSA-N
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Description

1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid is a heterocyclic compound that features a four-membered azetidine ring fused with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under basic or acidic conditions. For example, the reaction of a thiophene derivative with an azetidine precursor in the presence of a base such as sodium hydride can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiophene moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxylic acid: Lacks the thiophene moiety, making it less versatile in terms of chemical reactivity.

    Thiophene-2-carboxylic acid:

Uniqueness

1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid is unique due to the combination of the azetidine ring and thiophene moiety.

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-9(12)7-4-10(5-7)6-8-2-1-3-13-8/h1-3,7H,4-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAMDSSJQGOYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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